4-Bromo-N-cyclopropyl-5-fluoro-2-methylbenzamide
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Overview
Description
4-Bromo-N-cyclopropyl-5-fluoro-2-methylbenzamide is a chemical compound with the molecular formula C11H11BrFNO and a molecular weight of 272.12 g/mol . This compound is characterized by the presence of bromine, fluorine, and a cyclopropyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclopropyl-5-fluoro-2-methylbenzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the following steps:
Fluorination: The addition of a fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. These processes often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclopropyl-5-fluoro-2-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclopropyl Ring Opening: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution, and sulfuric acid (H2SO4) or aluminum chloride (AlCl3) for electrophilic substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Bromo-N-cyclopropyl-5-fluoro-2-methylbenzamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclopropyl-5-fluoro-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide
- 5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide
- 4-Bromo-2-fluoro-N-methylbenzamide
Uniqueness
4-Bromo-N-cyclopropyl-5-fluoro-2-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the cyclopropyl group, makes it a versatile compound for various research applications .
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-5-fluoro-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c1-6-4-9(12)10(13)5-8(6)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAOOTBUBICYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC2CC2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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